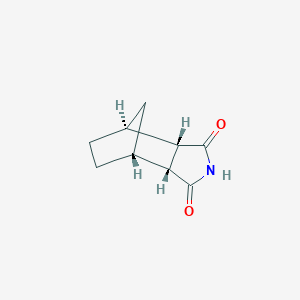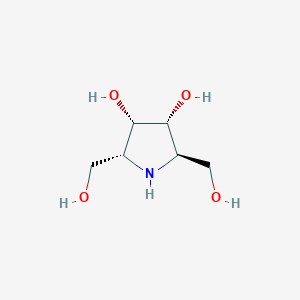
Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-
Vue d'ensemble
Description
“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, N-Hydroxy-2-(acetylamino)fluorene, and N-2-Fluorenyl-N-hydroxyacetamide .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” consists of a fluorene core with an acetamide group attached to one of the carbon atoms . The presence of the hydroxy group indicates that this compound may have different chemical properties compared to other fluorene derivatives.Physical And Chemical Properties Analysis
“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” has a molecular weight of 239.2692 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Applications De Recherche Scientifique
Metabolic Pathways and Metabolites
- Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- and its derivatives, such as 9-hydroxy-2-acetylaminofluorene and 9-oxo-2-acetylaminofluorene, are metabolites of N-(9H-fluoren-2yl)-acetamide in rat liver microsomes. These compounds were identified through various spectroscopic methods and are significant in understanding the metabolic pathways of related compounds (Son et al., 1979).
Role in Carcinogenicity
- Studies have explored the role of acetamide derivatives in carcinogenic processes. For instance, research on the metabolism of N-2-fluorenylhydroxyl-amine, a proximate carcinogen derived from N-2-fluorenylacetamide, highlights the acetylation and metabolic transformation characteristic of N-hydroxy-N-2-fluorenylacetamide, providing insights into the carcinogenic pathways of these compounds (Weisburger et al., 1966).
Antimicrobial and Antioxidant Activities
- Derivatives of Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-, have been synthesized and evaluated for antimicrobial and antioxidant activities. For example, the synthesis of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and their evaluation against human lung carcinoma and breast carcinoma cell lines, as well as their antibacterial and antifungal activities, demonstrate potential biomedical applications (Alsantali et al., 2020).
Propriétés
IUPAC Name |
N-(5-hydroxy-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHNIXDQRUHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150835 | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)- | |
CAS RN |
1147-55-3 | |
| Record name | N-(5-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















